2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester
Overview
Description
2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.39 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of pyrrolidine with benzyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to achieve the desired purity level, which is typically around 95-97%.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrrolidone derivatives.
Reduction: Reduction reactions can produce pyrrolidine derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex chemical structures, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine derivatives: Other pyrrolidine derivatives with similar functional groups and structures.
Benzyl esters: Other benzyl esters used in organic synthesis and drug development.
Uniqueness: 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21-14-15-7-2-1-3-8-15)19-12-6-9-16(19)13-18-10-4-5-11-18/h1-3,7-8,16H,4-6,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXDVBJLMHKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179305 | |
Record name | Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-65-0 | |
Record name | Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675602-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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